(2-Oxo-1,3-dioxolan-4-yl)methyl acetate
Description
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate is a cyclic carbonate ester characterized by a 1,3-dioxolane ring with a ketone group at the 2-position and an acetate ester substituent at the 4-methyl position. This structure confers unique reactivity, particularly in polymerization and crosslinking applications. Its synthesis often involves reactions of glycerol or glycidol derivatives with carbonates or acrylates under catalytic conditions .
Properties
CAS No. |
1607-31-4 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C6H8O5/c1-4(7)9-2-5-3-10-6(8)11-5/h5H,2-3H2,1H3 |
InChI Key |
UCWHARBCMODQPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1COC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of glycerol carbonate with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a catalyst such as pyridine. The process involves the acetylation of the hydroxyl group on the glycerol carbonate, resulting in the formation of the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
(2-Oxo-1,3-dioxolan-4-yl)methyl acetate, characterized by a dioxolane ring and an acetate functional group, has the molecular formula and a molecular weight of 160.12 g/mol. It is notable for its applications in organic synthesis, pharmaceuticals, and materials science, owing to its reactive ester group and the stability of the dioxolane ring. The compound's dual functionality, providing both protective and reactive characteristics, makes it valuable in various applications.
Scientific Research Applications
This compound is employed across various scientific disciplines:
- Organic Synthesis : It serves as a building block. The ester group's reactivity towards nucleophilic attack makes it useful in synthesizing derivatives. The dioxolane ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions.
- Pharmaceuticals : Interaction studies suggest potential pathways for therapeutic applications. It is explored for potential use in drug delivery systems due to its stability and reactivity. Esters derived from (2-oxo-1,3-dioxolan-4-yl)methyl compounds exhibit antihypertensive properties and may act as prodrugs.
- Polymer Chemistry : It is used to form poly(methyl methacrylate) derivatives. It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.
- Adhesives and Paint : It can be used in adhesives or paint .
Chemical Reactions
(2-Oxo-1,3-dioxolan-4-yl)methyl 2-methylpropanoate can undergo oxidation, reduction, and substitution reactions.
- Oxidation : Can be oxidized to form corresponding oxides using reagents such as potassium permanganate () or osmium tetroxide () under acidic conditions, leading to the formation of carboxylic acids or ketones.
- Reduction : Can be reduced to form alcohols or other reduced forms using reducing agents like lithium aluminum hydride () or sodium borohydride (), resulting in primary or secondary alcohols.
- Substitution : The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols under basic or acidic conditions, leading to the formation of amides or esters depending on the nucleophile used.
Case Studies
- Antihypertensive Effects : Administering (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters to hypertensive rats resulted in a significant reduction in systolic blood pressure. The esters hydrolyze at physiological pH to yield methyldopa and other active species, contributing to their antihypertensive action.
- Production of (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate : (2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate can be produced by transesterification of methyl methacrylate with glycerol carbonate using a metal 1,3-diketonate catalyst . The transesterification in the presence of zirconium acetylacetonate occurs at 50-80°C, preferably at 70°C .
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-dioxolan-4-yl)methyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the acetate group, which can undergo hydrolysis to release acetic acid and the corresponding alcohol .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Polymerization Behavior
Biodiesel Additives
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (2-oxo-1,3-dioxolan-4-yl)methyl acetate and its derivatives?
- Methodology : The compound is synthesized via esterification or transesterification reactions. For example, reacting 2-oxo-1,3-dioxolan-4-yl derivatives with acetic acid or its anhydrides under catalytic conditions (e.g., acid/base catalysts). Derivatives like methyl maleate or methacrylate analogs are prepared using radical-initiated reactions or nucleophilic substitutions .
- Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) significantly influence yields. Purification often involves column chromatography (e.g., silica gel with methanol/ethyl acetate gradients) .
Q. How can NMR spectroscopy distinguish regioisomeric derivatives of this compound?
- Methodology : Advanced 2D NMR techniques, including - HMBC and - HMBC, resolve regiochemical ambiguities. For instance, NOESY correlations help identify spatial proximity of protons in isomers, while - coupling patterns clarify substituent positions .
- Data Interpretation : Distinct chemical shifts for carbonyl groups (170–175 ppm in ) and splitting patterns in NMR (e.g., methine protons near 4.5 ppm) confirm structural assignments .
Q. What factors influence the homopolymerization of (2-oxo-1,3-dioxolan-4-yl)methyl acrylate?
- Methodology : Free-radical initiators (e.g., benzoyl peroxide, azobisisobutyronitrile) are critical. Solution polymerization in toluene at 50°C yields polymers with inherent viscosities up to 1.04 dL/g (measured via Ubbelohde viscometry). UV irradiation (310–370 nm) fails to induce polymerization, unlike analogs with 2,2-dimethyl-dioxolane groups .
- Key Variables : Initiator type, solvent polarity, and temperature affect molecular weight and conversion rates. Thermal crosslinking occurs post-polymerization, catalyzed by acids/bases .
Advanced Research Questions
Q. How do reactivity ratios () impact copolymer composition with vinyl comonomers?
- Methodology : Reactivity ratios are determined using the Mayo-Lewis equation and Fineman-Ross plots. For example, copolymerizing (2-oxo-1,3-dioxolan-4-yl)methyl maleate () with methyl methacrylate results in comonomer-rich copolymers due to low self-reactivity .
- Alfrey-Price Parameters : High values (electron-rich monomers) and negative values (electron-withdrawing substituents) correlate with radical stabilization .
Q. What strategies enable regioselective functionalization of pyrazole derivatives using this compound?
- Methodology : Nucleophilic substitutions (e.g., alcohols, amines) target the carbonate moiety. Regioselectivity is controlled by steric effects and catalyst choice (e.g., CsCO in DMF). HRMS and - HMBC confirm substitution patterns .
- Case Study : Reaction with ethyl 3-substituted pyrazoles yields 1-[(2-oxo-1,3-dioxolan-4-yl)methyl]-1H-pyrazole-5-carboxylates as major products due to preferential nucleophilic attack at the 5-position .
Q. How does the 2-oxo-dioxolane moiety influence interfacial stability in lithium battery electrolytes?
- Methodology : The compound is grafted onto bacterial cellulose (BC) to form BC-g-P(CCMA-co-TFEMA) molecular brushes. Electrochemical impedance spectroscopy (EIS) reveals enhanced ionic conductivity (1.5 mS/cm at 25°C) due to the dioxolane group’s polarity and flexibility .
- Performance Metrics : Stable solid-electrolyte interphase (SEI) formation reduces dendrite growth, enabling high-voltage (>4.5 V) cycling with areal capacities >3 mAh/cm .
Q. Why does this compound exhibit thermal crosslinking but not UV-induced crosslinking?
- Mechanistic Insight : Thermal decomposition generates reactive carbonyl intermediates that form crosslinks via ester exchange. In contrast, the absence of UV-sensitive 2,2-dialkyl groups (e.g., dimethyl substituents) prevents photoinitiated radical pathways .
- Experimental Validation : Differential scanning calorimetry (DSC) shows exothermic crosslinking peaks at 120–150°C, while FT-IR confirms ester bond rearrangements .
Data Contradictions and Resolution
Q. Discrepancies in reported copolymer reactivity ratios: How to reconcile conflicting values?
- Analysis : Variations arise from comonomer feed ratios and initiator efficiency. For example, maleate derivatives () show negligible self-reactivity, while acrylate analogs () exhibit strong homo-propagation tendencies .
- Resolution : Standardizing monomer purity and using low-conversion kinetics (5–10%) minimizes compositional drift .
Methodological Recommendations
- Synthesis : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the dioxolane ring.
- Characterization : Combine HRMS with 2D NMR for unambiguous structural elucidation.
- Polymerization : Optimize initiator-to-monomer ratios (0.5–2 mol%) to balance molecular weight and conversion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
